molecular formula C18H16ClN3O2 B6347139 4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354918-83-4

4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347139
CAS No.: 1354918-83-4
M. Wt: 341.8 g/mol
InChI Key: VRDRKMQRPZEEJM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a 2,5-dimethoxyphenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 2-chlorophenyl and 2,5-dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases or acids.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the 2,5-dimethoxy substitution.

    4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure with a different methoxy substitution pattern.

    4-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Similar structure with different positions of methoxy groups.

Uniqueness

4-(2-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-11-7-8-17(24-2)13(9-11)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDRKMQRPZEEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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